N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
Description
The chemical compound N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide represents a unique structure for scientific investigation due to its distinct isoxazole and pyrazole moieties. Research in this area primarily focuses on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of such compounds, aiming at various biomedical applications, including the regulation of inflammatory diseases and potential cognitive enhancement.
Synthesis Analysis
The synthesis of compounds related to N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide often involves multicomponent transformations or cyclo-condensation reactions. For instance, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole demonstrates the complexity and versatility of these synthesis routes (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds often features intricate arrangements of atoms and bonds, with some demonstrating nonplanar configurations and intermolecular hydrogen bonding forming distinct crystalline structures. For example, the crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole reveals an N—H⋯N hydrogen-bonded tetramer formation around a crystallographic axis (Ferrence & Kocher, 2015).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-8(18-12(5)10(3)11(4)16-18)6-14(19)15-13-7-9(2)20-17-13/h7-8H,6H2,1-5H3,(H,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYJQNYLKFAVKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC(C)N2C(=C(C(=N2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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